tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15807821
InChI: InChI=1S/C12H22F2N2O2/c1-9-7-16(11(17)18-12(2,3)4)6-5-15(9)8-10(13)14/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H22F2N2O2
Molecular Weight: 264.31 g/mol

tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC15807821

Molecular Formula: C12H22F2N2O2

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate -

Molecular Formula C12H22F2N2O2
Molecular Weight 264.31 g/mol
IUPAC Name tert-butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C12H22F2N2O2/c1-9-7-16(11(17)18-12(2,3)4)6-5-15(9)8-10(13)14/h9-10H,5-8H2,1-4H3
Standard InChI Key VGPGZWZHSHMOII-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCN1CC(F)F)C(=O)OC(C)(C)C

tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. It features a piperazine ring substituted with a tert-butyl group, a difluoroethyl group, and a methyl group. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.

Synthesis and Characterization

The synthesis of tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized product. These methods provide detailed information about the compound's molecular structure and help in identifying any impurities.

Biological Activity and Potential Applications

While specific biological activities of tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Research indicates that piperazine derivatives can show activity against various biological targets, including neurotransmitter receptors and enzymes.

The presence of a difluoroethyl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and biological activity. Interaction studies involving this compound may focus on its binding affinity to various biological targets, which are crucial for understanding its mechanism of action and therapeutic potential.

Comparison with Related Compounds

Several compounds share structural characteristics with tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberUnique Features
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylateC11H20FN2O2184042-58-8Contains one less fluorine atom
tert-Butyl 4-(aminomethyl)piperazine-1-carboxylateC10H20N3O2549479-81-4Features an amino group instead of difluoroethyl
(S)-tert-butyl 2-methylpiperazine-1-carboxylateC10H20N2O2169447-70-5Different piperazine position; lacks difluoroethyl

These compounds highlight the uniqueness of tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate due to its specific fluorinated side chain and structural arrangement, which may influence its biological properties differently compared to others.

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